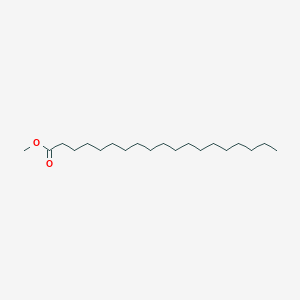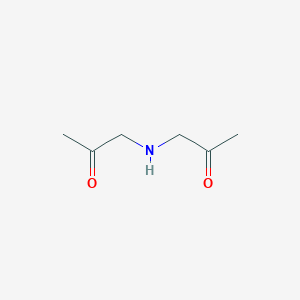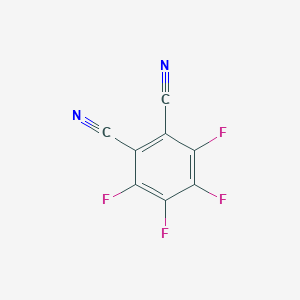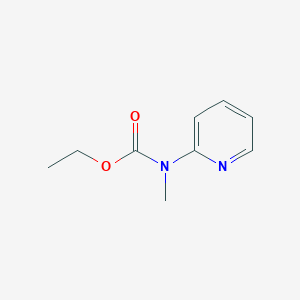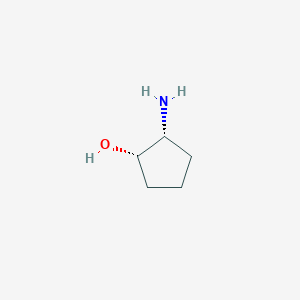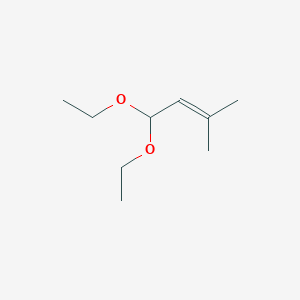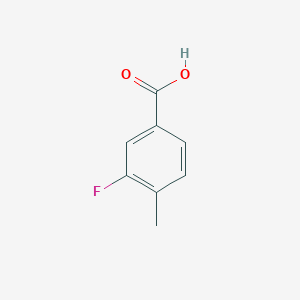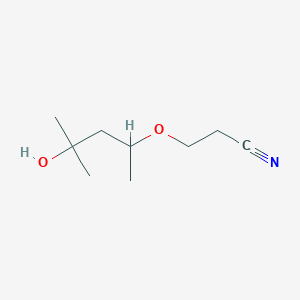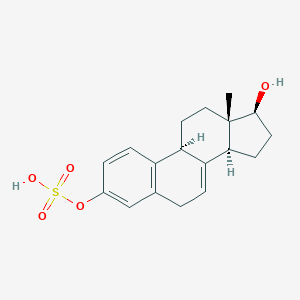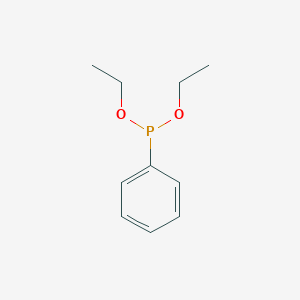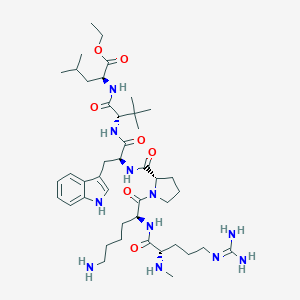
Malptll
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malptll is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of small-molecule inhibitors. Malptll has been found to be effective in inhibiting the activity of certain enzymes and proteins, which makes it a promising candidate for the treatment of various diseases. In
Applications De Recherche Scientifique
Malptll has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to be effective in inhibiting the activity of certain enzymes and proteins, which makes it a promising candidate for the treatment of various diseases. Some of the scientific research applications of Malptll include:
1. Cancer: Malptll has been found to be effective in inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the treatment of various types of cancer.
2. Inflammation: Malptll has been found to be effective in reducing inflammation in the body. This makes it a potential candidate for the treatment of various inflammatory diseases.
3. Neurodegenerative diseases: Malptll has been found to be effective in inhibiting the activity of certain enzymes and proteins that are involved in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. This makes it a promising candidate for the treatment of these diseases.
Mécanisme D'action
The mechanism of action of Malptll involves the inhibition of certain enzymes and proteins that are involved in various biological processes. Malptll acts as a small-molecule inhibitor that binds to these enzymes and proteins, preventing their activity. This leads to a reduction in the activity of these enzymes and proteins, which can have various therapeutic effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Malptll are dependent on the specific enzymes and proteins that it inhibits. In general, Malptll has been found to have the following effects:
1. Inhibition of cancer cell growth and proliferation
2. Reduction of inflammation in the body
3. Inhibition of the progression of neurodegenerative diseases
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Malptll in lab experiments include its specificity and potency. Malptll has been found to be a highly specific inhibitor of certain enzymes and proteins, which makes it a valuable tool in studying these biological processes. Additionally, Malptll has been found to be a potent inhibitor, which means that it can be used at low concentrations in lab experiments.
The limitations of using Malptll in lab experiments include its proprietary nature and limited availability. The exact synthesis method of Malptll is not publicly available, which makes it difficult for researchers to produce the compound themselves. Additionally, Malptll is not widely available for purchase, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for the scientific research of Malptll. Some of these include:
1. Further studies on the specific enzymes and proteins that Malptll inhibits
2. Development of new derivatives of Malptll with improved potency and specificity
3. Clinical trials to evaluate the safety and efficacy of Malptll in humans
4. Investigation of the potential use of Malptll in combination with other drugs for the treatment of various diseases
Conclusion
Malptll is a synthetic molecule that has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to be effective in inhibiting the activity of certain enzymes and proteins, which makes it a promising candidate for the treatment of various diseases. The synthesis method of Malptll is not publicly available, but it has been found to have several advantages and limitations for lab experiments. There are several future directions for the scientific research of Malptll, which could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of Malptll involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of the starting materials, which are then subjected to various chemical reactions to produce the final product. The exact synthesis method of Malptll is not publicly available due to its proprietary nature.
Propriétés
Numéro CAS |
125600-60-4 |
|---|---|
Nom du produit |
Malptll |
Formule moléculaire |
C43H71N11O7 |
Poids moléculaire |
854.1 g/mol |
Nom IUPAC |
ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C43H71N11O7/c1-8-61-41(60)33(23-26(2)3)52-39(58)35(43(4,5)6)53-37(56)32(24-27-25-49-29-16-10-9-15-28(27)29)51-38(57)34-19-14-22-54(34)40(59)31(17-11-12-20-44)50-36(55)30(47-7)18-13-21-48-42(45)46/h9-10,15-16,25-26,30-35,47,49H,8,11-14,17-24,44H2,1-7H3,(H,50,55)(H,51,57)(H,52,58)(H,53,56)(H4,45,46,48)/t30-,31-,32-,33-,34-,35+/m0/s1 |
Clé InChI |
BLWANJSERJECRU-ULWXFTFZSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC |
SMILES |
CCOC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC |
SMILES canonique |
CCOC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC |
Séquence |
RKPWXL |
Synonymes |
(Me)Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt (methyl)-arginyl-lysyl-prolyl-tryptophyl-tert-leucyl-leucine ethyl ester H(CH3)-Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt MALPTLL methylarginyl-lysyl-prolyl-tryptophyl-tert-leucyl-leucyl-ethyl ester NT-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



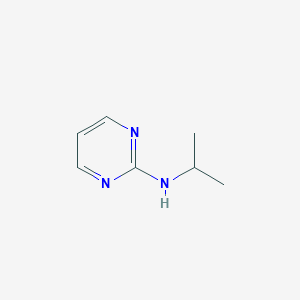
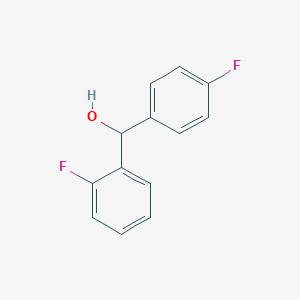
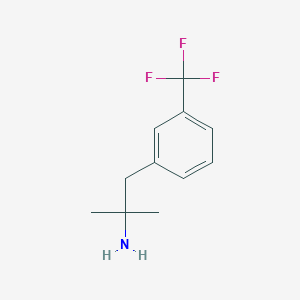
![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)
